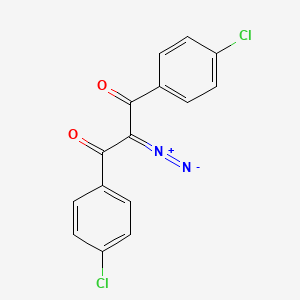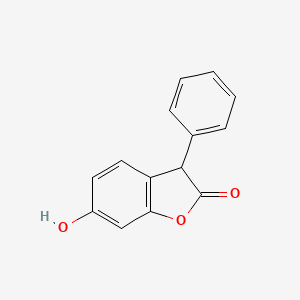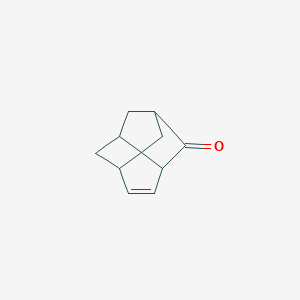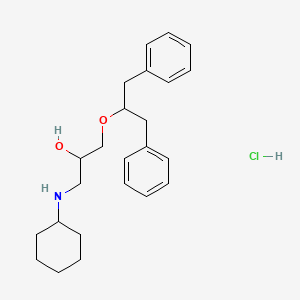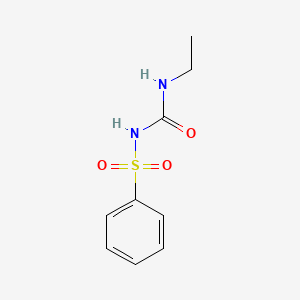
N-(Ethylcarbamoyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethylcarbamoyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethylcarbamoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with ethyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(Ethylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or sodium methoxide.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzenesulfonamide derivatives with amine groups.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Ethylcarbamoyl)benzenesulfonamide has been extensively studied for its applications in:
Mecanismo De Acción
The mechanism of action of N-(Ethylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound disrupts the regulation of pH in cells, leading to antiproliferative effects in cancer cells. The compound’s ability to induce apoptosis in cancer cells further contributes to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-Benzenesulfonamide
- N-(Substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide
- Aryl thiazolone–benzenesulfonamides
Uniqueness
N-(Ethylcarbamoyl)benzenesulfonamide stands out due to its specific ethylcarbamoyl group, which imparts unique chemical properties and biological activities. Compared to other benzenesulfonamide derivatives, it exhibits higher selectivity and potency in inhibiting carbonic anhydrase enzymes, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
32324-41-7 |
|---|---|
Fórmula molecular |
C9H12N2O3S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-ethylurea |
InChI |
InChI=1S/C9H12N2O3S/c1-2-10-9(12)11-15(13,14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) |
Clave InChI |
SQJCXVILJWTXQL-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


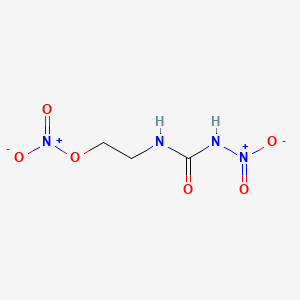
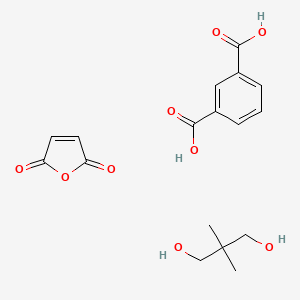

![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)

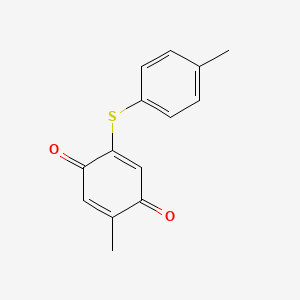
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)
